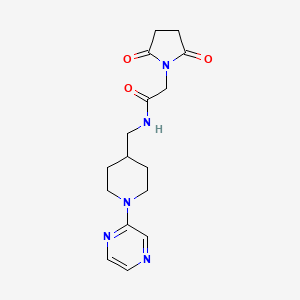

(S)-3-(2-硝基苯氧基)吡咯烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

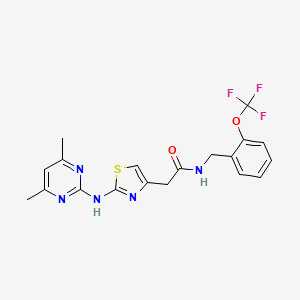

The compound is a derivative of nitrophenoxy compounds . Nitrophenoxy compounds have been studied extensively due to their potential as antiviral agents . They are designed and synthesized to fulfill the basic pharmacophoric features of deubiquitinase (DUB) inhibitors .

Synthesis Analysis

While specific synthesis information for “(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride” is not available, nitrophenoxy derivatives have been synthesized in studies . For instance, 4-(2-nitrophenoxy)benzamide derivatives were designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors .科学研究应用

抗病毒剂

含硝基苯氧基的化合物已被研究用于其在抑制去泛素化酶 (DUB) 中的作用,这些酶在包括腺病毒、HSV-1、柯萨奇病毒和 SARS-CoV-2 在内的各种病毒的生命周期中至关重要。 DUB 抑制是开发新型抗病毒剂的一种有希望的方法 .

有机合成

硝基苯氧基化合物的衍生物通常在有机合成中用作中间体,用于生产各种化学产品。 它们可以参与导致合成药物或其他复杂有机分子的反应 .

酶抑制研究

与它在抗病毒研究中的作用类似,硝基苯氧基衍生物可用于研究酶抑制,这是了解疾病机制和开发治疗策略的关键方面 .

化学研究

该化合物可以用作化学研究中的试剂或合成更复杂分子的结构单元。 其独特的结构可能提供在研究环境中具有价值的特定反应性 .

作用机制

Target of Action

The primary targets of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride are deubiquitinase (DUB) enzymes . These enzymes play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . DUB enzymes are responsible for removing ubiquitin from proteins, a process that regulates protein degradation and signaling.

Mode of Action

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride interacts with its targets by inhibiting the action of DUB enzymes . This inhibition disrupts the normal function of these enzymes, leading to changes in the proteins they regulate .

Biochemical Pathways

The inhibition of DUB enzymes affects various biochemical pathways. It disrupts the normal ubiquitin-proteasome system, which is responsible for protein degradation and signaling . This disruption can have downstream effects on various cellular processes, including cell cycle regulation, DNA repair, and immune response .

Pharmacokinetics

In silico admet studies have shown that similar compounds have a good profile of drug-like properties . These properties include absorption, distribution, metabolism, excretion, and toxicity, all of which can impact the compound’s bioavailability .

Result of Action

The result of the action of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is the inhibition of DUB enzymes, leading to strong antiviral activities . The compound has shown very strong to strong antiviral activities with IC 50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus .

属性

IUPAC Name |

(3S)-3-(2-nitrophenoxy)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGSGDMXNWCTSX-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC=CC=C2[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide](/img/structure/B2355288.png)

![1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B2355296.png)

![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride](/img/structure/B2355297.png)

![3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2355300.png)

![(1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2355307.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355309.png)

![2-([1,1':3',1''-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2355310.png)